4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
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Overview
Description
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and trifluoromethyl groups, as well as a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions. For instance, the synthesis of trifluoromethyl-substituted pyrazoles can be achieved using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s fluorinated groups make it useful in studying biological systems, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Its structural features are similar to those of certain pharmaceutical agents, making it a candidate for drug development and testing.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity for specific targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Trifluoromethyl-containing compounds: Various compounds with trifluoromethyl groups that exhibit similar reactivity and applications.
Uniqueness
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H10F4N2O2 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H10F4N2O2/c17-9-3-1-8(2-4-9)13-14(21-22-15(13)16(18,19)20)11-6-5-10(23)7-12(11)24/h1-7,23-24H,(H,21,22) |
InChI Key |
NANWEAKYMGHSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F)F |
Origin of Product |
United States |
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